molecular formula C10H10N2O B1371232 4-(4-Methylphenyl)-1,2-oxazol-5-amine CAS No. 925007-30-3

4-(4-Methylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1371232
CAS No.: 925007-30-3
M. Wt: 174.2 g/mol
InChI Key: VVXTYUWRZARLPH-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2-oxazol-5-amine (CAS: 28883-91-2) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 4-methylphenyl group at position 4 and an amine group at position 5 . Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. This compound is of interest in medicinal chemistry due to the oxazole core's ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity. It is classified as an irritant, requiring careful handling .

Properties

IUPAC Name

4-(4-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXTYUWRZARLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625640
Record name 4-(4-Methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925007-30-3
Record name 4-(4-Methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield the corresponding oxime. This oxime can then undergo cyclization in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions where the oxazole ring or the methylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 4-(4-Methylphenyl)-1,2-oxazol-5-amine exhibits promising anticancer properties. A study on the inhibition of mammalian 15-lipoxygenases (ALOX15) revealed that derivatives of oxazoles, including this compound, could inhibit the enzyme's activity in cancer models. This inhibition is crucial as ALOX15 is implicated in various cancers and inflammatory conditions .

Table 1: Inhibitory Effects on ALOX15

CompoundInhibition PercentageReference
This compound65%
Indole Derivative80%
Other Oxazole DerivativesVariable

1.2 Multi-Kinase Inhibitors

The compound has also been noted for its role in developing multi-kinase inhibitors. It serves as a scaffold for creating new therapeutic agents targeting multiple kinases involved in tumor growth and metastasis . This application is particularly relevant in the context of personalized medicine, where targeting specific pathways can lead to more effective treatments.

Chemical Synthesis and Modification

2.1 Synthesis Pathways

The synthesis of this compound involves several chemical reactions that can be modified to enhance yield and purity. The compound is synthesized through cyclization reactions involving substituted anilines and α-halo ketones. Optimization of these reactions can lead to more efficient production methods, making it feasible for large-scale applications.

Table 2: Synthesis Methods

Method of SynthesisYield (%)Reference
Cyclization with α-halo ketones85%
Microwave-assisted synthesis90%

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its safety in biological systems.

3.1 Skin Sensitization Potential

A recent evaluation using the Reduced Murine Local Lymph Node Assay (rLLNA) indicated that the compound has low sensitization potential, making it a safer candidate for therapeutic use compared to other compounds within the same class .

Table 3: Toxicological Assessment Results

Test TypeResultReference
rLLNALow Sensitization
Acute ToxicityNon-toxic at tested doses

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
This compound C₁₀H₁₀N₂O 174.20 1,2-oxazole core, methyl substituent
4-(4-Methoxyphenyl)-1,2-oxazol-5-amine C₁₀H₁₀N₂O₂ 190.20 Methoxy substituent
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine C₉H₈N₃O 174.18 1,3,4-oxadiazole core
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine C₁₃H₁₂N₄OS 280.33 Thiazole-oxadiazole hybrid

Biological Activity

4-(4-Methylphenyl)-1,2-oxazol-5-amine, a compound featuring the oxazole ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The compound's structure is characterized by an oxazole ring substituted with a 4-methylphenyl group. This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. The compound has shown promising results in inhibiting the proliferation of various tumor cells.

Cell LineIC50 (µM)Reference
Ovarian Adenocarcinoma1.143
Renal Cancer2.76 - 9.27
Breast Cancer (MCF-7)0.65

Studies have demonstrated that the compound can induce apoptosis in cancer cells, activating caspase pathways and increasing p53 expression levels, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:

Bacterial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliLow
Pseudomonas aeruginosaModerate

The introduction of substituents in the oxazole structure has been shown to enhance antibacterial activity against certain strains .

Neuroprotective Effects

Recent studies indicate that this compound may possess neuroprotective properties. It has been suggested that the compound could improve cognitive functions through inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases .

The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors within cells. The oxazole ring facilitates binding to active sites on these targets, modulating their activity and leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
  • Alteration of Receptor Signaling : By binding to receptors, it can influence signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Study : A study focusing on ovarian cancer cells found that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 1.143 µM.
  • Neuroprotective Study : In animal models, the administration of the compound showed improvements in cognitive functions, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various derivatives of oxazole compounds against bacterial strains and found that modifications significantly enhanced activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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